N'-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride
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Overview
Description
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a furan ring attached to a carbohydrazide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction using an amine source.
Furan Ring Attachment: The furan ring is attached through a coupling reaction with a furan derivative.
Carbohydrazide Formation: The carbohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and furan groups can participate in nucleophilic substitution reactions with halogenated compounds, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles; often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function, leading to potential antiviral or anticancer effects.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride can be compared with other similar compounds, such as:
2-aminopyrimidin-4(3H)-one: A related pyrimidine derivative with different functional groups.
N-(2-fluoro-4-(furan-2-yl)-6-(4-methoxybenzylamino)pyrimidin-5-yl)formamide: Another pyrimidine-furan compound with distinct substituents.
Pyrrolo[2,3-d]pyrimidines: Compounds with a fused pyrimidine ring system, exhibiting unique biological activities.
The uniqueness of N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N'-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2.ClH/c1-6-5-8(11)13-10(12-6)15-14-9(16)7-3-2-4-17-7;/h2-5H,1H3,(H,14,16)(H3,11,12,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMSXODYVBCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CC=CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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